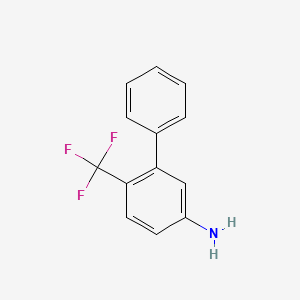

5-Amino-2-(trifluoromethyl)biphenyl

Description

Significance of Biaryl Scaffolds in Contemporary Organic Chemistry

Biaryl scaffolds, characterized by two directly connected aromatic rings, are fundamental and privileged structures in a vast array of chemical disciplines. nih.govnih.govbeilstein-journals.orgnih.govresearchgate.net Their prevalence is notable in natural products, pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov The rotational restriction around the aryl-aryl bond can give rise to axial chirality, a feature exploited in the design of highly effective chiral ligands for asymmetric catalysis. Furthermore, the extended π-system of biaryls imparts unique photophysical properties, making them valuable components in organic electronics. The development of efficient synthetic methodologies to construct these scaffolds, such as the Suzuki-Miyaura coupling, has further cemented their importance in modern organic synthesis. researchgate.net

Strategic Integration of Trifluoromethyl Moieties in Molecular Design

The trifluoromethyl (-CF3) group is a powerful tool in molecular design, offering a unique combination of steric and electronic properties. researchgate.netnih.gov Its high electronegativity and the strength of the carbon-fluorine bond confer exceptional metabolic stability to parent molecules, a crucial attribute in pharmaceutical development. researchgate.netmdpi.com The -CF3 group can also modulate a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov Often used as a bioisostere for a methyl or chloro group, the trifluoromethyl substituent can fine-tune the biological activity and physical properties of a compound. The incorporation of this group is a well-established strategy to enhance the efficacy and pharmacokinetic properties of drug candidates. researchgate.netresearchgate.net

The Multifaceted Role of Amino Functionalities in Advanced Chemical Architectures

The amino group (-NH2) is one of the most fundamental functional groups in organic chemistry and plays a central role in the structure and function of a vast range of molecules, including amino acids, neurotransmitters, and pharmaceuticals. mdpi.comresearchgate.net Its basicity and nucleophilicity make it a key participant in a multitude of chemical reactions, enabling the construction of complex molecular frameworks. In medicinal chemistry, the amino group is a common feature in drug molecules, where it can engage in crucial hydrogen bonding interactions with biological targets. The ability to readily modify the amino group allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of a compound's therapeutic potential.

Current Research Trajectories Involving 5-Amino-2-(trifluoromethyl)biphenyl and Analogous Conjugated Systems

While dedicated research on 5-Amino-2-(trifluoromethyl)bhenyl itself is not extensively documented in publicly available literature, its structural motifs are present in a variety of researched compounds, indicating its potential as a valuable building block. For instance, the structurally related compound dirlotapide, which is 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide, has been investigated as a potent and gut-selective microsomal triglyceride transfer protein (MTP) inhibitor for potential use in treating obesity. nih.gov

Furthermore, research into analogous systems, such as other trifluoromethylated biphenyl (B1667301) amines and their derivatives, is an active area. These investigations often focus on their potential as kinase inhibitors, with compounds like 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) being explored as potent BCR-ABL/SRC/p38 kinase inhibitors for chronic myeloid leukemia. nih.gov The synthesis and biological evaluation of various fluorinated biphenyl compounds continue to be a significant focus, driven by their potential applications in medicinal chemistry and materials science. nih.gov

Below is a data table of representative trifluoromethylated biphenyl amines and their areas of research:

| Compound Name | Area of Research |

| Dirlotapide | MTP inhibitor for obesity nih.gov |

| CHMFL-ABL-053 | Kinase inhibitor for chronic myeloid leukemia nih.gov |

| 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide (FX5) | Non-steroidal GR antagonist for type 2 diabetes researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C13H10F3N |

|---|---|

Molecular Weight |

237.22 g/mol |

IUPAC Name |

3-phenyl-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)12-7-6-10(17)8-11(12)9-4-2-1-3-5-9/h1-8H,17H2 |

InChI Key |

ADGQHCDRQXPFFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Trifluoromethyl Biphenyl and Its Structural Analogues

Established and Emerging Routes to the 5-Amino-2-(trifluoromethyl)biphenyl Core Structure

The construction of the this compound core structure is typically achieved through multi-step synthetic sequences. A common and established strategy involves the formation of the biphenyl (B1667301) framework, often via a cross-coupling reaction, followed by the introduction or modification of the amino group. For instance, a nitro-substituted biphenyl precursor can be synthesized and subsequently reduced to the desired amino functionality.

A prevalent method for creating the biphenyl bond is the Suzuki-Miyaura coupling reaction. This involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide. In the context of this compound, this could involve coupling a trifluoromethyl-substituted aryl boronic acid with an amino- or nitro-substituted aryl halide. Subsequent chemical transformations, such as the reduction of a nitro group to an amine using catalytic hydrogenation (e.g., with a Palladium-on-carbon catalyst), yield the final product.

Emerging routes focus on improving efficiency, sustainability, and functional group tolerance. These include the development of more active and stable catalyst systems, the use of alternative coupling partners, and the exploration of one-pot procedures to streamline the synthetic process.

Palladium-Catalyzed Cross-Coupling Approaches to Biphenyl Frameworks

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. sigmaaldrich.com These reactions generally involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. nih.gov

Innovations in Suzuki-Miyaura Coupling for Substituted Biaryls

The Suzuki-Miyaura coupling is a widely used method for synthesizing biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. nih.govwikipedia.orgarabjchem.org Innovations in this area have focused on expanding the substrate scope, improving catalyst efficiency, and developing more environmentally friendly reaction conditions.

| Catalyst System | Key Features | Substrate Scope | Reaction Conditions |

| Traditional Pd/Triarylphosphine | Standard, widely used | Good for aryl bromides and iodides | Often requires elevated temperatures |

| Pd/Dialkylbiaryl Phosphine (B1218219) Ligands | High activity, broad scope | Includes aryl chlorides, tosylates, and hindered substrates | Often mild, room temperature possible |

| Heterogeneous Pd Nanoparticles | Recyclable, green chemistry focus | Good for various aryl halides | Varies, can be mild |

Advancements in Negishi and Ullmann Coupling Strategies for Biaryl Synthesis

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Recent advancements have focused on developing more active and user-friendly catalysts, including those based on N-heterocyclic carbenes (NHCs), which can catalyze the coupling of aryl chlorides under mild conditions. organic-chemistry.org One-pot procedures where the organozinc reagent is generated in situ from the corresponding aryl halide have also been developed, increasing the reaction's practicality. organic-chemistry.org

Ullmann Coupling: The classic Ullmann reaction is a copper-catalyzed homocoupling of two aryl halide molecules to form a symmetrical biaryl. organic-chemistry.orgbyjus.comiitk.ac.in While it traditionally requires high temperatures, modern advancements have led to the development of more efficient catalytic systems, including those using palladium, gold, and nickel nanoparticles, which allow the reaction to proceed under milder conditions. rsc.org These newer methods have broadened the substrate scope and improved reaction efficiency. rsc.org The Ullmann-type reaction also encompasses copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.org

| Coupling Reaction | Catalyst | Coupling Partners | Key Advantages | Recent Advancements |

| Negishi | Palladium or Nickel | Organozinc and Organic Halide | High functional group tolerance, versatile for C-C bond formation (sp³, sp², sp) | Development of highly active catalysts (e.g., NHC-ligated Pd), one-pot procedures |

| Ullmann | Copper (classic), Pd, Au, Ni | Two Aryl Halides (homocoupling) | Good for symmetrical biaryls | Milder reaction conditions with advanced catalysts, broader substrate scope |

Recent Developments in Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. nih.gov This reaction is crucial for synthesizing aryl amines, including the this compound core. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the arylamine. nih.gov

The development of specialized biaryl monophosphine ligands has been a major driver of progress in this field. nih.gov These bulky and electron-rich ligands facilitate the catalytic cycle, enabling the amination of a wide range of aryl and heteroaryl chlorides and bromides with various amines under mild conditions. nih.govacs.org Recent research has also focused on developing catalyst systems that are effective at very low catalyst loadings (ppm levels) and can be performed in more environmentally benign solvents, such as water, using micellar catalysis. youtube.com

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Trifluoromethylated Aminoaryls

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of trifluoromethylated aminoaryls. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring that is substituted with a good leaving group. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, ortho or para to the leaving group activates the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org For the synthesis of trifluoromethylated aminoaryls, an amine can act as the nucleophile, displacing a halide on a trifluoromethyl-substituted aromatic ring. The efficiency of the reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being surprisingly effective due to its high electronegativity which enhances the electrophilicity of the carbon atom it is attached to. youtube.com

Chemo- and Regioselective Transformations for Functionalization

The functionalization of the biphenyl core requires precise control over chemo- and regioselectivity to introduce substituents at specific positions.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of others. youtube.com For example, in the synthesis of this compound, a chemoselective reducing agent might be used to reduce a nitro group to an amine without affecting other functional groups present on the biphenyl ring.

Regioselectivity is the preference for a reaction to occur at one position over another. youtube.com In the context of biphenyl synthesis, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups. By using directing groups, it is possible to guide the catalyst to a specific C-H bond on the biphenyl scaffold. For instance, a nitrile group has been shown to direct the meta-C-H olefination, acetoxylation, and iodination of biaryls. escholarship.org The strategic placement of bulky substituents in the ortho positions can restrict the free rotation around the C-C single bond of the biphenyl system, leading to atropisomerism where the molecule becomes chiral. youtube.com This steric hindrance can also influence the regioselectivity of subsequent reactions.

Oxidative Cyclization Reactions for Biphenyl Derivatives

Oxidative cyclization reactions represent a powerful strategy for the synthesis of complex polycyclic aromatic compounds from simpler biphenyl precursors. These reactions often proceed through radical or radical cation intermediates and can lead to the formation of new rings, significantly increasing molecular complexity in a single step. nih.gov While not a direct method for the synthesis of this compound itself, understanding these transformations is crucial for the derivatization and scaffold expansion of such molecules.

One notable example is the oxidative dehydrogenation of 2-aminobiphenyl (B1664054) derivatives to form carbazoles. researchgate.net This transformation can be achieved using various oxidizing agents and reaction conditions. Similarly, oxidative C-H amination reactions have emerged as a direct and atom-economical method for the formation of C-N bonds, which can be applied to biphenyl systems. nih.govrsc.org These reactions can be promoted by metal catalysts or electrochemistry and offer a route to novel nitrogen-containing polycyclic aromatic compounds. nih.govresearchgate.netrsc.org

For instance, the intramolecular oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been shown to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This reaction proceeds via an intramolecular nucleophilic attack of the aniline (B41778) moiety followed by oxidation. nih.gov Such a strategy highlights the potential to construct new heterocyclic rings fused to the biphenyl scaffold.

A recent study detailed the synthesis of indazoles through an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org The reaction, which utilizes ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide, provides access to various substituted indazoles and proceeds through the oxidation of the anilinic nitrogen to a nitroso intermediate, followed by cyclization. organic-chemistry.org

| Starting Material Type | Reaction Type | Product Type | Key Features |

|---|---|---|---|

| 2-Aminobiphenyl Derivatives | Oxidative Dehydrogenation | Carbazoles | Formation of a new five-membered nitrogen-containing ring. researchgate.net |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Intramolecular Oxidative Cyclization | 2-(3-Oxoindolin-2-ylidene)acetonitriles | Base-assisted cyclization followed by oxidation. nih.gov |

| 2-Aminomethyl-phenylamines | N-N Bond-Forming Oxidative Cyclization | Indazoles | Selective formation of various indazole tautomers. organic-chemistry.org |

Friedel-Crafts Type Reactions on Biphenyl Substrates

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution reactions used to introduce alkyl or acyl groups onto aromatic rings. nih.gov When applied to biphenyl substrates, the regioselectivity of the reaction is governed by the electronic properties of the substituents on the biphenyl core. The presence of a trifluoromethyl group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, making Friedel-Crafts reactions more challenging. Conversely, an amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the amino group would be the dominant directing group. However, the trifluoromethyl group at the 2-position would sterically hinder the ortho positions to the amino group, and electronically deactivate the entire ring system. Therefore, Friedel-Crafts reactions on this substrate would likely proceed with lower reactivity and may require harsh conditions.

Recent advancements in Friedel-Crafts chemistry have explored the use of superacids, such as triflic acid, to promote intramolecular carbocyclization of alkenylated biphenyl derivatives, leading to the formation of dihydrophenanthrenes. researchgate.net This highlights the potential of Friedel-Crafts type reactions for scaffold expansion. Furthermore, three-component Friedel-Crafts transformations have been developed for the synthesis of complex molecules, such as alkenyl trifluoromethyl sulfides, under mild, metal-free conditions. nih.gov

| Reaction Type | Substrate | Reagents | Product | Key Findings |

|---|---|---|---|---|

| Intramolecular Carbocyclization | Alkenylated Biphenyl Derivatives | Triflic Acid | Dihydrophenanthrenes | Efficient metal-free cyclization promoted by a superacid. researchgate.net |

| Three-Component Reaction | Arenes, Alkynes, (PhSO2)2NSCF3 | HFIP | Alkenyl Trifluoromethyl Sulfides | Mild, metal-free reaction with high regio- and stereocontrol. nih.gov |

| Acylation | Biphenyl | Anhydrides | Aryl Ketones | Aryl ketones are formed through acylation of the biphenyl ring. researchgate.net |

Biocatalytic Pathways for Chiral Pharmaceutical Intermediates

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, particularly for the production of chiral molecules. researchgate.netwiley.com Enzymes can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions, which is especially valuable in the pharmaceutical industry. wiley.com For trifluoromethyl-containing compounds, biocatalysis offers a promising route to chiral amines and other valuable intermediates.

The synthesis of chiral α-trifluoromethylated amines is of significant interest, as the introduction of a trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. nih.gov Recent research has focused on the development of engineered enzymes, such as cytochrome c, for the enantioselective synthesis of chiral α-trifluoromethylated organoborons via carbene B-H bond insertion. nih.govnih.govacs.org These organoboron compounds are versatile intermediates that can be further functionalized to access a wide range of chiral trifluoromethyl-containing molecules.

Transaminases are another class of enzymes that have been extensively used for the asymmetric synthesis of chiral amines. researchgate.net These enzymes can be employed in kinetic resolutions of racemic amines or in the asymmetric amination of prochiral ketones. The development of robust and highly selective transaminases has enabled the large-scale production of key chiral amine intermediates for various pharmaceuticals. wiley.com

| Biocatalytic Approach | Enzyme Class | Target Molecule Type | Key Advantages |

|---|---|---|---|

| Carbene B-H Bond Insertion | Engineered Cytochrome c | Chiral α-Trifluoromethylated Organoborons | High enantioselectivity and broad substrate scope for trifluorodiazo alkanes. nih.govnih.govacs.org |

| Asymmetric Amination | Transaminases | Chiral Amines | High enantioselectivity in the conversion of prochiral ketones to amines. wiley.comresearchgate.net |

| Kinetic Resolution | Hydrolases, Transaminases | Enantiopure Amines | Separation of racemic mixtures to obtain a single enantiomer. wiley.com |

Strategies for the Derivatization and Scaffold Expansion of this compound

The this compound scaffold offers multiple points for further functionalization, allowing for the exploration of a diverse chemical space and the generation of novel analogues with potentially enhanced biological activities. The primary sites for derivatization are the amino group and the aromatic rings.

The amino group can readily undergo a variety of transformations, including acylation, sulfonylation, alkylation, and arylation. These reactions can be used to introduce a wide range of substituents, thereby modulating the physicochemical properties of the molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity. For instance, acylation of the amino group could lead to the formation of amides, which are common motifs in many drug molecules.

The aromatic rings of the biphenyl core can be functionalized through electrophilic aromatic substitution reactions. As previously discussed, the regioselectivity of these reactions will be dictated by the existing substituents. The phenyl ring bearing the amino and trifluoromethyl groups is more complex for further substitution due to the opposing electronic effects and steric hindrance. The unsubstituted phenyl ring, however, is more amenable to electrophilic substitution, with the position of substitution being influenced by the directing effect of the other ring.

Furthermore, the biphenyl scaffold itself can be expanded through various synthetic strategies. For example, the amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of functional groups, including halogens, cyano, and hydroxyl groups. These newly introduced functional groups can then serve as handles for further cross-coupling reactions, leading to the construction of more complex molecular architectures.

Another strategy for scaffold expansion involves the use of the existing functional groups to direct the formation of new rings. For instance, intramolecular cyclization reactions, as discussed in the oxidative cyclization section, can be employed to construct fused heterocyclic systems. The development of novel synthetic methodologies, such as multi-component reactions and C-H activation/functionalization, will undoubtedly continue to provide new and efficient ways to derivatize and expand upon the this compound scaffold.

Chemical Reactivity and Mechanistic Insights of 5 Amino 2 Trifluoromethyl Biphenyl Systems

Investigations into Electrophilic Substitution Patterns in Substituted Biphenyls

The introduction of substituents onto a biphenyl (B1667301) framework significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. In the case of 5-Amino-2-(trifluoromethyl)biphenyl, the two rings are electronically distinct. One ring is substituted with an amino group, which is a strongly activating and ortho-, para-directing group, and a trifluoromethyl group, which is a strongly deactivating and meta-directing group. The other phenyl group acts as a mild ortho-, para-directing substituent.

The directing effects of the substituents on the first ring are paramount in determining the position of electrophilic attack. The potent activating effect of the amino group will dominate, directing incoming electrophiles to the positions ortho and para to it. However, the position para to the amino group is already occupied by the second phenyl ring. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group, which are C4 and C6. Steric hindrance from the adjacent trifluoromethyl group and the second phenyl ring may influence the ratio of substitution at these two positions.

A general overview of the directing effects of substituents in electrophilic aromatic substitution is provided in the following table:

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -CF₃ (Trifluoromethyl) | Strongly Deactivating | Meta |

| -C₆H₅ (Phenyl) | Weakly Activating | Ortho, Para |

Conformational Dynamics and Atropisomerism in Biaryl Amine Structures

Biaryl systems, such as this compound, exhibit unique conformational properties due to restricted rotation around the single bond connecting the two aryl rings. This restricted rotation can lead to a form of stereoisomerism known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of individual rotational isomers (atropisomers).

The conformational preference in biaryl systems is a delicate balance of steric hindrance, resonance stabilization, and electrostatic interactions. nih.govnih.gov In this compound, the bulky trifluoromethyl group at the C2 position imposes significant steric strain, which hinders free rotation around the biphenyl axis. This steric clash is a primary contributor to the potential for atropisomerism. For atropisomers to be stable and isolable at room temperature, the rotational barrier must be sufficiently high. The presence of substituents at the ortho positions of the biphenyl linkage is a key factor in creating this barrier. youtube.com

The amino group at the C5 position, while not directly at an ortho position, can influence the electronic environment and potentially engage in intramolecular interactions that affect the conformational landscape. The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group can also impact the torsional barrier. Computational studies are often employed to calculate the conformational energy profile and predict the most stable conformations. nih.gov

The conditions for observing atropisomerism in biphenyl compounds are generally:

The presence of bulky substituents in the ortho positions of both rings.

The substituents on each ring must be different to create chirality. youtube.com

While this compound itself may not have a sufficiently high rotational barrier to exhibit stable atropisomerism at room temperature, derivatives with additional bulky groups at the ortho positions of the second ring would be strong candidates for exhibiting this phenomenon.

Reactivity Profiles of the Trifluoromethyl Group in Biaryl Environments

The trifluoromethyl (CF₃) group is a common substituent in pharmaceuticals and agrochemicals due to its profound effects on a molecule's physical and chemical properties, including lipophilicity, metabolic stability, and bioavailability. nih.gov The reactivity of the CF₃ group in a biaryl environment like that of this compound is generally low, as the carbon-fluorine bond is exceptionally strong.

However, the CF₃ group can participate in certain chemical transformations. While direct displacement of the fluorine atoms is challenging, the group's strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached. It deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position.

Recent advances in catalysis have provided methods for the introduction of the CF₃ group onto aromatic rings. These methods often involve radical trifluoromethylation or transition-metal-catalyzed cross-coupling reactions. nih.govprinceton.edu For instance, photoredox catalysis has emerged as a powerful tool for the direct trifluoromethylation of arenes and heteroarenes under mild conditions. princeton.edu This approach can be used to synthesize trifluoromethylated compounds that might be difficult to access through traditional methods.

The trifluoromethyl group can also influence the reactivity of neighboring functional groups. For example, its presence can affect the acidity or basicity of nearby groups and can participate in non-covalent interactions that influence molecular conformation and binding to biological targets. nih.gov

Targeted Functional Group Interconversions and Modifications on the Biphenyl Scaffold

The functional groups present on the this compound scaffold, namely the amino group and the trifluoromethyl group, as well as the biphenyl core itself, can be subjected to a variety of chemical modifications to generate new derivatives with altered properties.

Modifications of the Amino Group:

The primary amino group is a versatile handle for a wide range of functional group interconversions.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.

Oxidation: Oxidation to a nitro group, although this can be challenging in the presence of an activating ring.

Modifications involving the Biphenyl Core:

The biphenyl structure itself can be modified, for instance, through reactions that target the C-H bonds of the aromatic rings.

Halogenation: Introduction of halogen atoms onto the aromatic rings, with the position of substitution being directed by the existing substituents.

Palladium-catalyzed cross-coupling reactions: The C-H bonds can be functionalized through reactions like the Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Modifications involving the Trifluoromethyl Group:

While the CF₃ group is generally robust, under specific and often harsh conditions, it can be transformed. However, these transformations are less common than modifications of the amino group or the aromatic rings.

The following table summarizes some potential functional group interconversions for this compound:

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

| -NH₂ (Amino) | Acyl chloride, base | -NHCOR (Amide) |

| -NH₂ (Amino) | NaNO₂, HCl; then CuX | -X (Halogen) |

| -NH₂ (Amino) | NaNO₂, HCl; then H₂O, heat | -OH (Phenol) |

| Aromatic C-H | Br₂, FeBr₃ | -Br (Aryl bromide) |

| Aromatic C-H | Pd catalyst, boronic acid | -Aryl (Biaryl extension) |

These targeted modifications allow for the systematic exploration of the structure-activity relationships of this compound derivatives in various applications.

No Specific Computational Studies Found for this compound

Extensive searches for dedicated computational chemistry studies on the compound This compound have yielded no specific research articles or datasets that align with the requested detailed outline. While the proposed computational methods—Density Functional Theory (DFT), Natural Bonding Orbital (NBO) analysis, and analyses of electrostatic potential surfaces and hydrogen bonding networks—are standard techniques in theoretical chemistry for characterizing molecules, it appears that This compound has not been the specific subject of such published investigations.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and in-depth discussion on the electronic structure, tautomerism, conformational energy landscapes, charge distribution, and intermolecular interactions for this particular compound as requested. Generating such an article without published data would result in speculation and would not adhere to the required standards of scientific accuracy.

General principles of the outlined computational methods can be described, but their specific application and the resulting data for This compound are not available in the accessible scientific literature. Future computational research may focus on this molecule, at which point such an analysis would become feasible.

Computational Chemistry and Theoretical Elucidation of 5 Amino 2 Trifluoromethyl Biphenyl

Molecular Modeling and Simulation of Ligand-Target Recognition.

Molecular modeling and simulation are powerful computational tools that allow for the investigation of interactions between a small molecule, such as 5-Amino-2-(trifluoromethyl)biphenyl, and a biological target, typically a protein. These methods provide insights at the atomic level that are often difficult to obtain through experimental techniques alone.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein) to form a stable complex. The primary goal is to predict the binding mode and affinity of the ligand. Advanced methodologies often employ sophisticated scoring functions and search algorithms to explore a wide range of possible conformations and orientations of the ligand within the receptor's binding site.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The binding affinity is typically estimated as a docking score or a free energy of binding value (ΔG), with lower values indicating a more stable interaction.

A comprehensive search of scientific literature did not yield specific molecular docking studies performed on this compound. Therefore, there is no published data detailing its predicted binding modes or affinities with specific protein targets.

Table 1: Illustrative Example of Molecular Docking Results

This table is a hypothetical representation of data that would be generated from a molecular docking study, as no specific data exists for this compound.

| Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase X | AutoDock Vina | -8.5 | LYS-78, GLU-95, PHE-150 |

| Cyclooxygenase-2 | Glide | -9.2 | ARG-120, TYR-355, VAL-523 |

| h-PD-L1 Dimer | GOLD | -7.9 | ILE-54, TYR-56, MET-115 |

Following molecular docking, molecular dynamics (MD) simulations are frequently employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing a dynamic view of the complex.

The stability of the complex is often evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation (typically spanning nanoseconds to microseconds) suggests a stable binding pose. Another common metric is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different regions of the protein upon ligand binding.

Specific molecular dynamics simulation studies for a this compound-protein complex are not available in the reviewed scientific literature. Consequently, there is no data on its behavior and stability within a biological target's binding site over time.

Table 2: Illustrative Example of Molecular Dynamics Simulation Parameters

This table provides a hypothetical example of the parameters and results from an MD simulation, as no specific data is available for this compound.

| Parameter | Description | Hypothetical Value |

| Simulation Time | Total duration of the simulation. | 200 nanoseconds |

| Force Field | Set of parameters to calculate potential energy. | AMBER ff14SB |

| Average Ligand RMSD | Measure of the ligand's positional stability. | 1.5 Å |

| Average Protein RMSF | Measure of the flexibility of protein residues. | 1.2 Å (binding site) |

| System | The ligand-protein complex in a solvent box. | Complex in TIP3P Water |

Theoretical Spectroscopic Predictions and Validation (e.g., Vibrational Frequencies, Electronic Transitions).

Theoretical spectroscopic prediction involves the use of quantum chemistry methods, most notably Density Functional Theory (DFT), to calculate the spectroscopic properties of a molecule. These calculations can predict vibrational frequencies (corresponding to IR and Raman spectra) and electronic transitions (corresponding to UV-Visible spectra).

Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which can be correlated with the absorption peaks in a UV-Vis spectrum. researchgate.net For vibrational analysis, DFT calculations can provide the frequencies and intensities of vibrational modes, which can then be compared with experimental FT-IR and Raman spectra for validation. nih.govamrita.edunih.gov This comparison helps in the assignment of experimental spectral bands to specific molecular vibrations.

A review of the current scientific literature indicates that no specific theoretical studies have been published that report the predicted vibrational frequencies or electronic transitions for this compound. Furthermore, without theoretical predictions, there is no corresponding validation against experimental spectroscopic data for this compound.

Table 3: Illustrative Example of Theoretical Spectroscopic Data

This table is a hypothetical representation of data from DFT and TD-DFT calculations, as no specific data has been published for this compound.

| Property | Computational Method | Predicted Value (Hypothetical) | Corresponding Spectrum |

| N-H Stretch Freq. | DFT (B3LYP/6-311G) | 3450 cm⁻¹ | IR / Raman |

| C-F Stretch Freq. | DFT (B3LYP/6-311G) | 1320 cm⁻¹ | IR / Raman |

| π -> π* Transition | TD-DFT (PBE0/cc-pVTZ) | 285 nm | UV-Visible |

| n -> π* Transition | TD-DFT (PBE0/cc-pVTZ) | 340 nm | UV-Visible |

Applications of 5 Amino 2 Trifluoromethyl Biphenyl and Its Structural Analogues in Advanced Organic Materials and Catalysis

Utilization as Key Pharmaceutical Intermediates and Precursors in Synthetic Pathways

The strategic incorporation of fluorine and amino-functionalized scaffolds is a prominent trend in modern drug design, aimed at fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. mdpi.comresearchgate.net Fluorinated compounds often show enhanced metabolic stability, binding affinity, and bioavailability. mdpi.com Structural analogues of 5-Amino-2-(trifluoromethyl)biphenyl, such as 3-Amino-5-(trifluoromethyl)biphenyl (B13327328), are significant intermediates in the synthesis of targeted therapeutics.

A key application is in the development of tyrosine kinase inhibitors. For instance, derivatives of 3-amino-5-(trifluoromethyl)biphenyl serve as crucial precursors for Nilotinib, a drug used to treat chronic myeloid leukemia. The synthesis of these complex pharmaceutical agents often involves multi-step pathways. The biphenyl (B1667301) core is typically constructed using transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron reagent. researchgate.net Following the formation of the biphenyl structure, the amino group is commonly introduced by the reduction of a nitro group, for example, through catalytic hydrogenation using palladium on carbon (Pd/C).

The development of synthetic routes for these intermediates requires careful optimization. For example, the synthesis of β-amino-α-trifluoromethyl alcohols, another class of important pharmaceutical building blocks, can be achieved through methods like the Dakin-West reaction of α-amino acid derivatives with trifluoroacetic anhydride (B1165640) or the nucleophilic trifluoromethylation of α-amino aldehydes using the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane). nih.gov These synthetic strategies highlight the versatility of trifluoromethyl- and amino-substituted compounds as foundational elements in medicinal chemistry. ucj.org.ua

Design and Development of Ligands for Catalytic Processes

The biphenyl backbone provides a rigid and sterically tunable framework for the design of high-performance ligands used in transition-metal catalysis. The introduction of phosphine (B1218219) groups onto the biphenyl structure leads to powerful ligands capable of facilitating a wide range of chemical transformations.

Axially chiral biaryl compounds are at the core of many highly effective ligands for asymmetric catalysis. nih.gov The development of chiral ligands based on biphenyl scaffolds is a major focus in the pursuit of highly enantioselective reactions, which are critical for producing single-enantiomer drugs. chemrxiv.orgchemrxiv.org

The catalytic reactivity and enantioselectivity of a process are highly dependent on the ligand's structure, where minor changes to steric and electronic properties can lead to dramatic differences in the outcome. chemrxiv.org Biphenyl-based diphosphine ligands, such as SYNPHOS and DIFLUORPHOS, have been synthesized on multigram scales and exhibit ideal steric properties for the asymmetric hydrogenation of ketones and olefins. nih.gov The design of these ligands often involves creating a C2-symmetric structure, where the chirality arises from the restricted rotation around the biphenyl C-C bond (atropisomerism). nih.gov

New classes of ligands continue to be developed. For example, ligands that combine the axial chirality of a binaphthyl scaffold (a type of biaryl) with the coordinating properties of amino acids have been shown to enable palladium-catalyzed enantioselective C–H activation reactions with high efficiency. acs.org Research has shown that adjusting the substituent groups at various positions on the biphenyl rings can make ligands and catalysts more efficient in asymmetric synthesis. chemrxiv.orgchemrxiv.org One study demonstrated a remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand that was highly effective in the asymmetric hydrogenation of various substrates, including α- and β-ketoesters. nih.gov

Biphenyl-2-phosphine ligands, also known as biaryl phosphines, are a cornerstone of modern cross-coupling chemistry. These ligands are instrumental in palladium-catalyzed reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental processes in organic synthesis. nih.gov

The effectiveness of these ligands stems from their unique structural features. A notable example is 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-biphenyl, which has proven useful in C-N bond-forming reactions. nih.gov Researchers have synthesized isomers of such ligands to understand how the placement of substituents affects catalytic performance. For instance, a study comparing 2-(dicyclohexylphosphino)-4'-(N,N-dimethylamino)-1,1'-biphenyl with its 2'-substituted isomer found that the new ligand was effective in promoting both aryl amination and C-C bond-forming reactions, with some processes occurring at room temperature. nih.gov

The incorporation of multiple biphenyl substituents into phosphine ligands can also enhance the stability of catalyst intermediates, such as gold(I) π-complexes. acs.org This increased stability is critical for developing more robust and efficient catalytic systems. acs.org Furthermore, investigations into base-functionalized 2,2'-bis(diphenylphosphino)biphenyl (BIPHEP) derivatives are exploring how altering the properties of pendant basic groups can enhance catalytic performance in processes like acceptorless dehydrogenation. digitellinc.com The development of solvent-free Suzuki-Miyaura coupling reactions highlights the ongoing innovation in this area, utilizing palladium catalysts with phosphine ligands to create more sustainable chemical processes. acs.org

Integration into Advanced Polymeric Materials

Trifluoromethylated biphenyl structures are integrated into polymer backbones to create high-performance materials with desirable properties for advanced applications, particularly in microelectronics and optics.

Polyimides (PIs) are a class of polymers known for their exceptional thermal stability and mechanical strength. tandfonline.com However, traditional PIs often suffer from poor solubility, which limits their processability. tandfonline.com Introducing trifluoromethyl (-CF3) groups and flexible biphenyl moieties into the polymer chain is an effective strategy to overcome this limitation while enhancing other key properties. tandfonline.comrsc.org The bulky -CF3 groups disrupt polymer chain packing, which increases free volume, improves solubility, and enhances optical transparency. rsc.org

Fluorinated polyimides are typically synthesized via a two-step imidization process, starting from diamine monomers containing the trifluoromethyl-biphenyl structure and various dianhydrides. tandfonline.com The resulting polymers exhibit a combination of high-performance characteristics. Research shows that these polyimides have high glass transition temperatures (Tg), excellent thermal stability with 10% weight loss temperatures often exceeding 460°C, and good mechanical properties. tandfonline.comrsc.orgtandfonline.com

Crucially, the incorporation of -CF3 groups leads to low dielectric constants and low water absorption, making these materials highly suitable for use as insulators in microelectronic devices. rsc.orgtandfonline.comresearchgate.net They also display high optical transparency with low cutoff wavelengths in the UV-vis spectrum, positioning them as promising materials for optical applications. tandfonline.comrsc.org

The table below summarizes the properties of several trifluoromethylated biphenyl-derived polyimides, demonstrating the impact of the chemical structure on the material's performance.

| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) | Dielectric Constant (@1 MHz) | Reference |

| PI 5a | 91 | 4.3 | 310 | 2.78 | rsc.org |

| PI 5b | 82 | 9.0 | 292 | 3.02 | rsc.org |

| PI 5c | 85 | 6.5 | 251 | 2.91 | rsc.org |

| BTDA/IV | up to 148 | up to 31 | up to 316 | 2.74 - 3.2 | researchgate.net |

| 6FDA-PPDA | 110.4 | 11.9 | 294 | 2.81 |

This table is a compilation of data from multiple sources to illustrate typical property ranges.

Functional Scaffolds for Optical and Sensing Materials

The unique electronic properties of the this compound scaffold and its analogues make them attractive candidates for the development of functional materials for optical and sensing applications. The combination of an electron-donating amino group and an electron-withdrawing trifluoromethyl group on a conjugated biphenyl system can give rise to interesting photophysical phenomena, such as fluorescence.

Researchers have designed and synthesized fluorescent sensors based on small molecules with related structures. For example, a series of 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides were found to exhibit Aggregation-Induced Emission Enhancement (AIEE) and act as selective fluorescent sensors for mercury ions (Hg²⁺). researchgate.net The design of such sensors often relies on creating a system where the binding of a target analyte modulates the electronic structure of the molecule, leading to a change in its fluorescence output (e.g., "turn-off" or "turn-on" sensing). researchgate.net

The development of fluorescent probes for detecting specific ions or molecules is a vibrant area of research. The structural features of trifluoromethyl-substituted amino biphenyls provide a strong foundation for creating novel chemosensors. The amino group can act as a binding site for metal ions or other analytes, and this interaction can influence the intramolecular charge transfer (ICT) characteristics of the molecule, thereby affecting its emission properties. This principle allows for the rational design of highly sensitive and selective sensors for environmental monitoring or biological imaging. researchgate.net

Engineering of Fluorescent Chromophores and Chemo-Sensors

There is no available research in peer-reviewed journals or public patent filings that describes the engineering of fluorescent chromophores or chemo-sensors using This compound . While the biphenyl scaffold and amino-trifluoromethyl substitutions are present in various functional molecules, studies specifically detailing the synthesis and characterization of fluorescent or sensory materials derived from this particular compound are absent from the public record. Consequently, no data on its photophysical properties, such as absorption and emission spectra, quantum yields, or its response to analytes as a chemo-sensor, can be provided.

Exploration in Optoelectronic Applications (e.g., OLEDs, LCDs)

Similarly, an extensive search yielded no information regarding the exploration or application of This compound in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) or Liquid Crystal Displays (LCDs). The development of materials for these technologies is a very active area of research, and the properties of new compounds are typically reported in detail. The absence of any such reports for This compound suggests that it has not been investigated for these purposes, or at least, the findings have not been made public. Therefore, no data tables on its performance in OLEDs (e.g., efficiency, color coordinates, lifetime) or its properties as a component in liquid crystal mixtures can be compiled.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.